molecular formula C18H18Na4O8P2 B1228457 Fosfestrol Sodium CAS No. 4719-75-9

Fosfestrol Sodium

Cat. No. B1228457
CAS RN: 4719-75-9
M. Wt: 516.2 g/mol
InChI Key: XGZAXRQNRRXUMY-MJCKVQKWSA-J
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Description

Synthesis Analysis

The synthesis of fosfestrol sodium involves chemical reactions that yield its unique estrogenic properties. Studies have developed methods to assay fosfestrol in pharmaceutical formulations, highlighting its synthetic nature and the procedures for its identification and quantification (Themelis et al., 2005). Another aspect of its synthesis is demonstrated in the creation of hexavalent phosphazene salts, which, while not directly related to fosfestrol, showcases the complex chemical synthesis processes involving sodium salts that could be analogous to fosfestrol's synthesis methods (Stone et al., 2013).

Molecular Structure Analysis

The molecular structure of fosfestrol sodium is crucial for understanding its chemical behavior and interactions. Studies using capillary electrophoresis for the determination of fosfestrol highlight the molecular intricacies that define its estrogenic activity and the parameters for its effective analysis (Themelis et al., 2005).

Chemical Reactions and Properties

Fosfestrol sodium's chemical reactions and properties are significant for its stability and efficacy as a compound. Research into the thermal induced digestion of fosfestrol for spectrophotometric determination illustrates the compound's chemical reactivity and the methods developed to analyze these properties (Tzanavaras & Themelis, 2003). Additionally, the study of sodium and cesium silyl(fluorosilyl)phosphanide aggregates provides insights into the complex interactions fosfestrol sodium may undergo due to its sodium content (Driess et al., 1997).

Physical Properties Analysis

The physical properties of fosfestrol sodium, such as solubility and stability, are critical for its pharmaceutical formulation and efficacy. The capillary electrophoretic method developed for fosfestrol's determination underscores the importance of understanding its physical properties in pharmaceutical contexts (Themelis et al., 2005).

Chemical Properties Analysis

Investigating fosfestrol sodium's chemical properties, including its reactivity and interaction with other compounds, is essential for its application and safety. The catalyzed bromometry for quantification of fosfestrol in pharmaceuticals illustrates the approaches to studying its chemical properties and ensuring its quality and consistency in formulations (Abdel-Moety et al., 1992).

Scientific Research Applications

  • Analytical Method Development : A study by Themelis et al. (2005) developed a capillary electrophoretic method for determining fosfestrol in pharmaceutical formulations. This method optimized variables like carrier ion concentration and applied voltage, achieving linearity in the analyte range of 3-150 mg/L with a detection limit of 1 mg/L.

  • Efficacy in Prostate Cancer : Kalaiyarasi et al. (2019) investigated the outcomes of metastatic castration-resistant prostate cancer patients treated with fosfestrol in a resource-limited setting. They found that oral fosfestrol is an effective, affordable, and safe option for managing metastatic prostate cancer after the first-line complete androgen blockade. This study highlighted its potential in resource-challenged settings Kalaiyarasi et al. (2019).

  • Pharmacokinetics in Dialysis Patients : Hatori et al. (2001) explored the pharmacokinetics of fosfestrol in chronic hemodialysis patients with prostate cancer. Since there had been few reports of its use in such patients, this study provided new insights into how fosfestrol behaves pharmacokinetically in this specific population Hatori et al. (2001).

  • Potential against Lung Cancer : A study by Mishra and Srivastava (2018) considered fosfestrol as a potent drug candidate against non-small cell lung cancer (NSCLC). They found that fosfestrol effectively blocked protein functions relevant to NSCLC, suggesting its potential for further clinical trials Mishra & Srivastava (2018).

  • Combination Therapy for Prostate Cancer : Azuma et al. (2008) evaluated the therapeutic value and safety profile of a combination of etoposide and fosfestrol for treating hormone-refractory prostate cancer. They found the regimen to be active and tolerable, significantly impacting patients' quality of life Azuma et al. (2008).

  • Flow Injection Analysis Method : Tzanavaras et al. (2002) reported a new flow injection method for spectrophotometric determination of fosfestrol in pharmaceutical formulations, based on on-line hydrolysis by alkaline phosphatase. This method was precise and allowed up to 40 samples per hour to be analyzed Tzanavaras et al. (2002).

Safety And Hazards

Fosfestrol Sodium can increase the risk of blood clots, which can lead to serious health problems such as stroke, heart attack, or pulmonary embolism (blood clot in the lung) .

Future Directions

Fosfestrol Sodium is a cheap and effective agent in the management of metastatic prostate cancer progressing after first-line complete androgen blockade . It warrants further studies in a clinical trial setting .

properties

IUPAC Name

tetrasodium;[4-[(E)-4-(4-phosphonatooxyphenyl)hex-3-en-3-yl]phenyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O8P2.4Na/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24;;;;/h5-12H,3-4H2,1-2H3,(H2,19,20,21)(H2,22,23,24);;;;/q;4*+1/p-4/b18-17+;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZAXRQNRRXUMY-MJCKVQKWSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(CC)C1=CC=C(C=C1)OP(=O)([O-])[O-])C2=CC=C(C=C2)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/CC)\C1=CC=C(C=C1)OP(=O)([O-])[O-])/C2=CC=C(C=C2)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Na4O8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fosfestrol Sodium

CAS RN

4719-75-9, 23519-26-8
Record name Fosfestrol tetrasodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004719759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stilbestrol diphosphate sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023519268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrasodium (E)-4,4'-(1,2-diethylethylene)diphenyl bis(phosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.917
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FOSFESTROL SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9I1882VSD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
ATC Vet—QL02AA04 - Hum Reprod, 2001 - drugfuture.com
… fosfestrol sodium may be expressed in terms of either the base or the salt; anhydrous fosfestrol sodium … Maintenance intravenous doses of fosfestrol sodium 300 to 600 mg may be given…
Number of citations: 2 www.drugfuture.com
F Alfa, F Beta - Hum Reprod, 2003 - drugfuture.com
… fosfestrol sodium may be expressed in terms of either the base or the salt; anhydrous fosfestrol sodium … Maintenance intravenous doses of fosfestrol sodium 300 to 600 mg may be given…
Number of citations: 1 www.drugfuture.com
EM Abdel-Moety, MA Abounassif, NA Khattab - Analytical letters, 1992 - Taylor & Francis
A simple method for quantitative determination of fosfestrol in pharmaceutical formulations has been investigated. The role of mercuric salt, as a catalyst, has been also studied. The …
Number of citations: 1 www.tandfonline.com
G Mansberg - Journal of Complementary Medicine: CM, The, 2004 - search.informit.org
… However, in 2002 a scandal broke after diethylstilboestrol (fosfestrol sodium), estrone and oestradiol were found in the preparation being used for a large prospective trial of the product. …
Number of citations: 0 search.informit.org
H Yu, H Yang, E Shi, W Tang - Medicine in drug discovery, 2020 - Elsevier
… For example, fosfestrol sodium* (15) is an estrogen receptor (ER) agonist in prostatic cancer therapy and this drug is derived from the phosphorylation of hormone drug fosdestrol* (…
Number of citations: 77 www.sciencedirect.com
S Görög - Progress in Pharmaceutical and Biomedical Analysis, 2000 - Elsevier
… The chemistry behind the estimation of two impurities in fosfestrol sodium (bis-orthophosphate tetrasodium salt of stilbestrol) is quite interesting [ 14]. Unesterified free stilbestrol is …
Number of citations: 1 www.sciencedirect.com
SD Price, CDAJ Holman, FM Sanfilippo… - … journal on ageing, 2014 - Wiley Online Library
Are older Western Australians exposed to potentially inappropriate medications according to the Beers Criteria? A 13‐year prevalence study - Price - 2014 - Australasian Journal on …
Number of citations: 39 onlinelibrary.wiley.com
SD Price, CDAJ Holman… - Annals of …, 2014 - journals.sagepub.com
Background: Predisposition to adverse drug events with advancing age has led to the development of lists of potentially inappropriate medications (PIMs) to be avoided in the elderly, …
Number of citations: 147 journals.sagepub.com
DG Watson - Pharmaceutical Chemistry E-Book, 2011 - books.google.com
… In the case of diethylstilbestrol diphosphate (fosfestrol sodium), the addition of phosphate ester groups is not designed to improve water solubility but rather to improve site-directed …
Number of citations: 0 books.google.com
RK Gilpin, SS Yang, G Werner - Journal of chromatographic …, 1988 - academic.oup.com
A review that surveys recent work on the use of secondary mobile phase modifiers in the chromatographic analysis of pharmaceuticals is presented. The most commonly used reagents …
Number of citations: 22 academic.oup.com

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